molecular formula C13H15N3O B2426525 N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide CAS No. 924862-02-2

N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide

Cat. No.: B2426525
CAS No.: 924862-02-2
M. Wt: 229.283
InChI Key: QNJBUGJLMUDEEU-UHFFFAOYSA-N
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Description

N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles. This compound is characterized by the presence of a hydroxy group, a carboximidamide group, and a partially saturated tricyclic ring system. Tetrahydrocarbazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by regioselective oxygenation. The starting tetrahydrocarbazoles are obtained through the Fischer method, which involves the reaction of substituted phenylhydrazines with cyclohexanone . The reaction mixture is refluxed on a water bath, and the resulting solid is washed and crystallized to furnish the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the Fischer method, followed by purification and crystallization steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using reagents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .

Common Reagents and Conditions

    Oxidation: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include tetrahydrocarbazolones and benzazonine-diones, depending on the nature of the selected oxidant and reaction conditions .

Scientific Research Applications

N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Additionally, it is used in the study of protein interactions and as a fluorescent probe in spectroscopic studies .

Mechanism of Action

The mechanism of action of N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its fluorescent properties allow it to be used as a probe for studying protein interactions and conformational changes .

Comparison with Similar Compounds

N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is unique due to its specific functional groups and tricyclic ring system. Similar compounds include other tetrahydrocarbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones . These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the hydroxy and carboximidamide groups in N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide contributes to its unique chemical reactivity and biological properties.

Properties

IUPAC Name

N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-13(16-17)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h1-2,4,7,10,15,17H,3,5-6H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJBUGJLMUDEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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